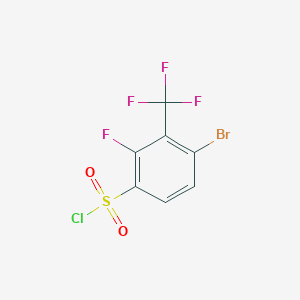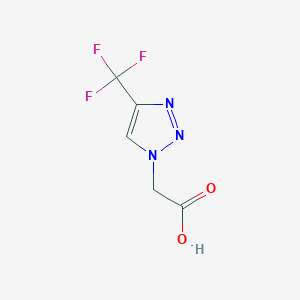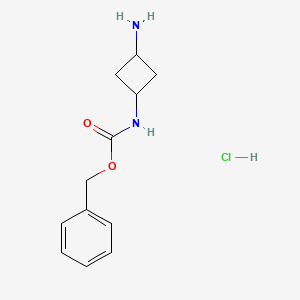
4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H2BrClF4O2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, fluorine, and trifluoromethyl substituents. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of a suitable aromatic precursor. One common method is the reaction of 4-bromo-2-fluoro-3-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform to facilitate the reaction. The mixture is then heated to promote the sulfonylation process, resulting in the formation of the desired sulfonyl chloride compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed under oxidative conditions.
Scientific Research Applications
4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4,6-difluorobenzenesulfonyl chloride
Uniqueness
4-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents, along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it valuable in the design of bioactive molecules.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O2S/c8-3-1-2-4(16(9,14)15)6(10)5(3)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWMPJLJJNBHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2624304.png)


![7-(2,3-Dihydroindol-1-yl)-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2624310.png)

![4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2624314.png)



![3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2624319.png)
![N-{[2-(2-fluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2624322.png)
![1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2624324.png)


